molecular formula CH3ONa<br>CH3NaO B050351 Sodium methoxide CAS No. 124-41-4

Sodium methoxide

Cat. No. B050351
CAS RN: 124-41-4
M. Wt: 54.024 g/mol
InChI Key: WQDUMFSSJAZKTM-UHFFFAOYSA-N
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Patent
US05621115

Procedure details

Sodium methoxide solution was prepared by dissolving metallic sodium (1.38 g, 60 mmol) in methanol (30 mL). This solution was diluted with anhydrous tetrahydrofuran (100 mL) and cooled to -30° C. A solution of iodine monochloride (8.97 g, 55.3 mmol) in dichloromethane (30 mL) was added dropwise to the stirred alkoxide solution. The resulting solution was stirred for 2 minutes, then the sodium salt of 1-[2-(4,6-dioxo-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2-benzoylpyrrole (VI, 18.15 g, 50 mmol) was added as a solid. The mixture was stirred for 90 minutes at -30° C., then allowed to warm to 22° C. and stirred for an additional 18 hours. The reaction mixture was poured into 150 mL of 2% aqueous sodium sulfite solution in a separatory funnel, and the reaction flask was washed with 10 mL of diethyl ether, which was added to the separatory funnel. The mixture was shaken thoroughly, and the phases were separated. The aqueous phase was extracted with diethyl ether (2×20 mL), and the combined organic phase was washed with brine, dried over magnesium sulfate, and evaporated to afford 4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester (IV, 18.16 g, 91.5%), identical to the material prepared by the method described above.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-[2-(4,6-dioxo-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2-benzoylpyrrole
Quantity
18.15 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[I:2]Cl.[O:4]=[C:5]1[CH:10]([CH2:11][CH2:12][N:13]2[CH:17]=[CH:16][CH:15]=[C:14]2[C:18](=[O:25])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)C(=O)O[C:7](C)(C)[O:6]1.S([O-])([O-])=O.[Na+:33].[Na+]>CO.O1CCCC1.ClCCl>[CH3:5][O-:4].[Na+:33].[CH3:7][O:6][C:5](=[O:4])[CH:10]([I:2])[CH2:11][CH2:12][N:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4.5,9.10,^1:0|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.97 g
Type
reactant
Smiles
ICl
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
1-[2-(4,6-dioxo-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2-benzoylpyrrole
Quantity
18.15 g
Type
reactant
Smiles
O=C1OC(OC(C1CCN1C(=CC=C1)C(C1=CC=CC=C1)=O)=O)(C)C
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 90 minutes at -30° C.
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 22° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 18 hours
Duration
18 h
WASH
Type
WASH
Details
the reaction flask was washed with 10 mL of diethyl ether, which
ADDITION
Type
ADDITION
Details
was added to the separatory funnel
STIRRING
Type
STIRRING
Details
The mixture was shaken thoroughly
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (2×20 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C[O-].[Na+]
Name
Type
product
Smiles
COC(C(CCN1C(=CC=C1)C(C1=CC=CC=C1)=O)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.16 g
YIELD: PERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.